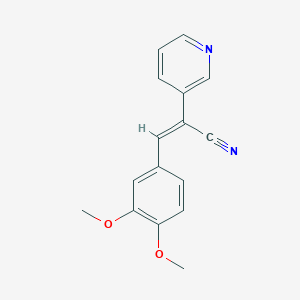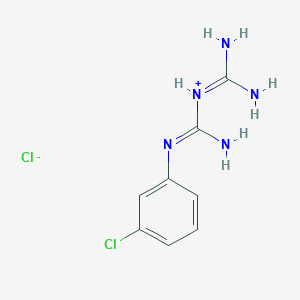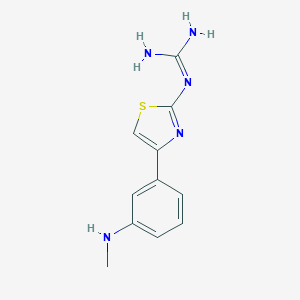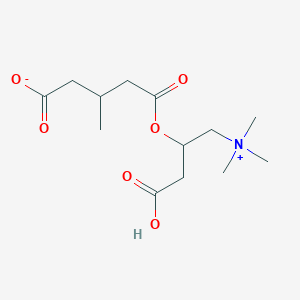
Dihydro-beta-erythroidine hydrobromide
Overview
Description
Dihydro-beta-erythroidine hydrobromide is a member of the Erythrina alkaloids and acts as a competitive nicotinic acetylcholine receptor antagonist. It has moderate selectivity for the neuronal alpha4 receptor subunit, making it a valuable tool in neuropharmacological research .
Mechanism of Action
Target of Action
Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive antagonist of the nicotinic acetylcholine receptor . It has moderate selectivity for the neuronal α4 receptor subunit .
Mode of Action
DHβE interacts with the nicotinic acetylcholine receptor, specifically the neuronal α4 receptor subunit, and acts as a competitive antagonist . This means it competes with the natural ligand, acetylcholine, for binding to the receptor, thereby inhibiting the receptor’s normal function .
Biochemical Pathways
The primary biochemical pathway affected by DHβE is the cholinergic pathway . By blocking the nicotinic acetylcholine receptors, DHβE inhibits the excitation of striatal GABAergic neurons, which in turn suppresses polysynaptic inhibition between striatal cholinergic interneurons .
Pharmacokinetics
It is noted that dhβe isorally bioavailable , indicating that it can be absorbed into the bloodstream when taken by mouth.
Result of Action
The antagonistic action of DHβE on the nicotinic acetylcholine receptors leads to the suppression of the behavioral effects of nicotine . Additionally, it has been observed to have antidepressive-like effects in mice .
Biochemical Analysis
Biochemical Properties
Dihydro-beta-erythroidine hydrobromide interacts with the neuronal α4 receptor subunit . It has IC50 values of 0.19 and 0.37 μM for α4β4 and α4β2 receptors, respectively . It antagonizes the behavioral effects of nicotine in vivo .
Cellular Effects
This compound blocks the excitation of striatal GABAergic neurons, which completely suppress polysynaptic inhibition between striatal cholinergic interneurons .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive antagonism of the neuronal nicotinic acetylcholine receptor . It binds to the receptor, preventing the binding of acetylcholine, thereby inhibiting the receptor’s function .
Dosage Effects in Animal Models
In animal models, this compound has shown to have antidepressive-like effects in mice (forced swim and mouse suspension)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-beta-erythroidine hydrobromide involves the reduction of beta-erythroidine, followed by the addition of hydrobromic acid. The reaction conditions typically require a controlled environment to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Dihydro-beta-erythroidine hydrobromide primarily undergoes substitution reactions due to its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrobromic acid for the formation of the hydrobromide salt and various reducing agents for the initial reduction step .
Major Products Formed
The major product formed from the synthesis of this compound is the hydrobromide salt of dihydro-beta-erythroidine. Other products may include various intermediates and by-products depending on the specific reaction conditions .
Scientific Research Applications
Dihydro-beta-erythroidine hydrobromide is widely used in scientific research due to its ability to act as a nicotinic acetylcholine receptor antagonist. It is used to study the behavioral effects of nicotine, the excitation of striatal GABAergic neurons, and the suppression of polysynaptic inhibition between striatal cholinergic interneurons. Additionally, it has shown antidepressive-like effects in animal models, making it a valuable compound in neuropharmacological and behavioral research .
Comparison with Similar Compounds
Similar Compounds
Mecamylamine: Another nicotinic acetylcholine receptor antagonist, but with less selectivity for specific receptor subtypes.
Hexamethonium: A ganglionic blocker that also acts on nicotinic acetylcholine receptors but is primarily used for its effects on the autonomic nervous system.
Tubocurarine: A neuromuscular blocking agent that acts on nicotinic acetylcholine receptors at the neuromuscular junction.
Uniqueness
Dihydro-beta-erythroidine hydrobromide is unique due to its moderate selectivity for the neuronal alpha4 receptor subunit, making it particularly useful for studying neuronal nicotinic acetylcholine receptors. Its ability to block excitation of striatal GABAergic neurons and suppress polysynaptic inhibition between striatal cholinergic interneurons further distinguishes it from other nicotinic acetylcholine receptor antagonists .
Properties
IUPAC Name |
(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGWAJEIMHJJB-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952179 | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29734-68-7 | |
| Record name | 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dihydro-beta-erythroidine hydrobromide?
A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). [, , ] Specifically, it exhibits selectivity for the α4β2 nAChR subtype. [, ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.
Q2: How does this compound affect neuronal signaling in the studies provided?
A2: The research highlights two main effects:
- Blocking facilitation of motor neurons: In a study on teleost fish, this compound blocked the facilitation of action potentials in motor neurons typically caused by ventral root stimulation. This suggests that the compound disrupts cholinergic signaling involved in motor neuron excitability. []
- Protecting against neuronal death: Research on rat cerebellar granule cells demonstrated that this compound protects against methylmercury-induced cell death. This protective effect was linked to its ability to prevent calcium dysregulation caused by methylmercury through M3 muscarinic receptors. []
Q3: How was this compound used in studying the role of nicotinic receptors in sensory neurons?
A3: In a study investigating the activation of nasal trigeminal nerve endings, this compound was used to assess the involvement of nAChRs in responses to nicotine and the irritant cyclohexanone. The compound significantly reduced the nerve response to nicotine, indicating the presence of nAChRs on these sensory neurons. Importantly, it did not affect responses to cyclohexanone, suggesting a different activation mechanism for this irritant. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















